5-methanehydrazonoyl-1H-indazol-3-amine

説明

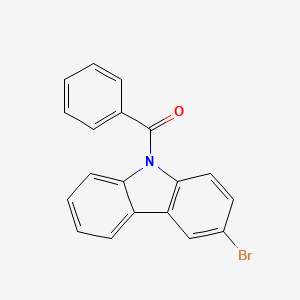

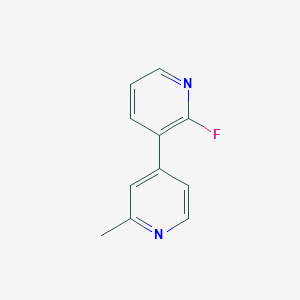

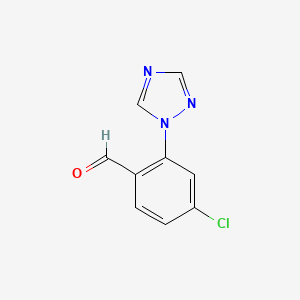

5-methanehydrazonoyl-1H-indazol-3-amine is a compound with the molecular formula C8H9N5 and a molecular weight of 175.19 . It is a solid substance with a melting point of over 300 degrees Celsius . The compound belongs to the class of organic compounds known as indazoles .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of over 300 degrees Celsius . Its molecular weight is 175.19 .科学的研究の応用

Synthesis Methods

Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction : 3-Aryl-1H-indazol-5-amine derivatives, related to 5-methanehydrazonoyl-1H-indazol-3-amine, are synthesized using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method is effective in producing various derivatives in good to excellent yields (Wang et al., 2015).

Regioselective Protection and Subsequent Amine Coupling : Indazoles, including this compound, undergo regioselective protection under certain conditions, followed by coupling reactions with amines to generate novel derivatives (Slade et al., 2009).

Combinatorial Synthesis of Fused Tetracyclic Heterocycles : A study demonstrated the creation of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine, under catalyst-free conditions. This showcases the potential for creating diverse and complex molecular structures (Li et al., 2013).

Chemical Properties and Interactions

Solvatochromic Effects in Absorption and Fluorescence : The absorption and fluorescence spectra of Indazole and its amino derivatives, like this compound, vary in different solvents. This study provides insights into the electrostatic effects and hydrogen bond dynamics of these compounds (Saha & Dogra, 1997).

Rh(III)-Mediated Amido Transfer Process : Research on the Cp*Rh(III)-catalyzed direct C-H amination reaction revealed the utility of certain derivatives as amino sources. This study contributes to understanding the reaction mechanisms and efficiency in the context of compounds like this compound (Park et al., 2015).

Potential Medicinal Chemistry Applications

Synthesis of 1H-Indazoles and Derivatives : A study described a silver(I)-mediated intramolecular oxidative C–H amination for constructing 1H-indazoles, which are significant in medicinal chemistry. This method is efficient for synthesizing various 3-substituted indazoles, potentially including this compound (Park et al., 2021).

Antitumour Activity of Indazole Derivatives : The synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to this compound, showcased its antitumor activity. This suggests potential medicinal applications of similar indazole derivatives (Hao et al., 2017).

Safety and Hazards

作用機序

Target of Action

The primary target of 5-methanehydrazonoyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in signal transduction from various cell surface receptors to influence cell proliferation, survival, and differentiation .

Mode of Action

It is suggested that the compound may interact with its target, the tyrosine-protein kinase jak2, leading to changes in the kinase’s activity .

Biochemical Pathways

Given the compound’s target, it is likely to impact pathways downstream of jak2, which could include the jak-stat signaling pathway .

Result of Action

Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . It is suggested that these compounds may affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

特性

IUPAC Name |

5-[(E)-hydrazinylidenemethyl]-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAETZMKTYPAXNE-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=NN)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1/C=N/N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)

![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)